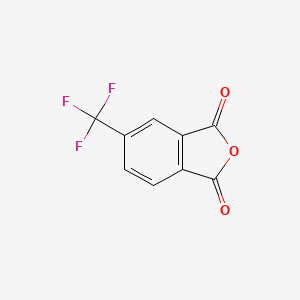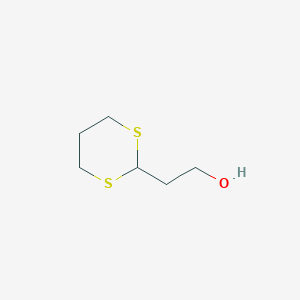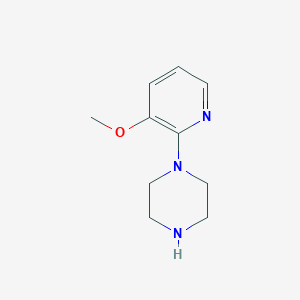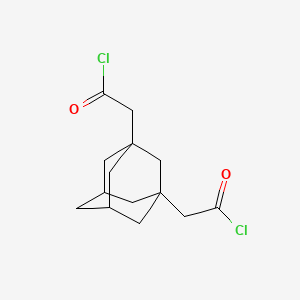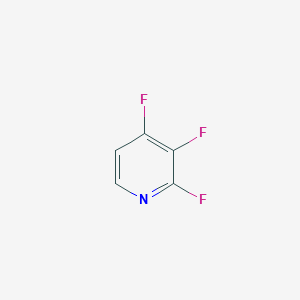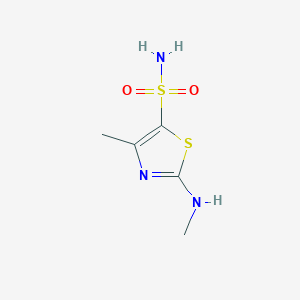
N-Methoxy-N-methylpicolinamid
Übersicht
Beschreibung
N-Methoxy-N-methylpicolinamide is a chemical compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 g/mol . The IUPAC name for this compound is N-methoxy-N-methylpyridine-2-carboxamide .
Synthesis Analysis
The synthesis of N-Methoxy-N-methylpicolinamide and similar compounds is a topic of interest in medicinal chemistry . The development of novel less toxic, low cost and very energetic N-methylpicolinamide-bearing hybrids is a hot research topic .Molecular Structure Analysis
The molecular structure of N-Methoxy-N-methylpicolinamide includes 12 heavy atoms . The compound has a complexity of 161 as computed by Cactvs 3.4.6.11 .Chemical Reactions Analysis
N-Methoxy-N-methylpicolinamide is involved in various chemical reactions. For instance, it has been used in the development of anticancer therapeutics .Physical And Chemical Properties Analysis
N-Methoxy-N-methylpicolinamide has a topological polar surface area of 42.4 Ų . It has a XLogP3 of -0.4, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Entwicklung von Antitumormitteln
N-Methoxy-N-methylpicolinamid: Derivate wurden synthetisiert und auf ihr Potenzial als Antitumormittel bewertet. Diese Verbindungen, insbesondere N-Methylpicolinamid-4-thiol-Derivate, zeigten in vitro eine potente und breit gefächerte antiproliferative Aktivität an menschlichen Krebszelllinien . Sie wurden als selektive Inhibitoren der Aurora-B-Kinase identifiziert, die eine entscheidende Rolle bei der Zellteilung spielt und in verschiedenen menschlichen Tumoren häufig überexprimiert wird .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird This compound als Vorläufer für die Synthese verschiedener pharmakologisch aktiver Moleküle verwendet. Seine einzigartigen Eigenschaften ermöglichen die Entwicklung neuer therapeutischer Kandidaten, insbesondere im Bereich der Schmerztherapie und entzündungshemmender Medikamente .
Organische Synthese
Diese Verbindung ist in der organischen Synthese von entscheidender Bedeutung, insbesondere bei der Bildung von Weinreb-Amiden. Weinreb-Amide sind wertvolle Zwischenprodukte, die ansonsten schwierige Transformationen ermöglichen, wie die Umwandlung von Carbonsäuren, Säurechloriden oder Estern in Ketone oder Aldehyde . Die Stabilität des Weinreb-Amid-Zwischenprodukts ist entscheidend für das Erreichen hoher Ausbeuten in diesen Reaktionen.
Biopharma-Produktion
In der biopharmazeutischen Industrie werden This compound und seine Derivate wegen ihrer Antikrebsaktivität untersucht. Sie sind an der Synthese und den Struktur-Aktivitäts-Beziehungsstudien (SAR) von Verbindungen beteiligt, die möglicherweise zur Entwicklung neuer Antikrebstherapeutika führen könnten .
Kontrollierte Umgebung und Reinraumlösungen
Die Stabilität der Verbindung und ihre fehlende Reaktivität unter kontrollierten Bedingungen machen sie für den Einsatz in Reinraumen geeignet, in denen präzise chemische Prozesse erforderlich sind. Sie wird bei der Synthese verschiedener Verbindungen verwendet, die eine kontrollierte Umgebung erfordern, um Sicherheit und Wirksamkeit zu gewährleisten .
Wirkmechanismus
Target of Action
N-Methoxy-N-methylpicolinamide has been identified as a potential anticancer agent . The primary target of this compound is the Aurora-B kinase , a serine/threonine kinase that plays a crucial role in the regulation of mitosis . Overexpression of Aurora-B kinase has been observed in various human tumors, suggesting its potential role in tumorigenesis .
Mode of Action
The compound interacts with its target, the Aurora-B kinase, by binding to it . This interaction results in the inhibition of the kinase, thereby disrupting its role in cell division . The exact binding mode of N-Methoxy-N-methylpicolinamide with Aurora-B kinase is still under investigation .
Biochemical Pathways
The inhibition of Aurora-B kinase by N-Methoxy-N-methylpicolinamide affects the mitotic spindle assembly, chromosome alignment, and cytokinesis . These processes are crucial for cell division, and their disruption can lead to cell death, particularly in rapidly dividing cancer cells .
Result of Action
The result of N-Methoxy-N-methylpicolinamide’s action is the inhibition of cell division, leading to cell death . This makes it a potential candidate for the development of anticancer therapeutics . In fact, some derivatives of N-Methoxy-N-methylpicolinamide have shown potent and broad-spectrum anti-proliferative activities in vitro on some human cancer cell lines .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methoxy-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-5-3-4-6-9-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRKBLOKFWKWKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474009 | |
| Record name | N-METHOXY-N-METHYLPICOLINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148493-07-6 | |
| Record name | N-METHOXY-N-METHYLPICOLINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

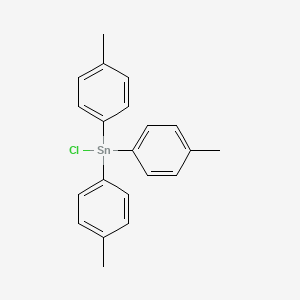
![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride](/img/structure/B1600776.png)
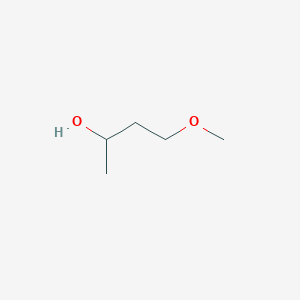
![2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid](/img/structure/B1600778.png)
